molecular formula C46H70O17 B1240058 Bryostatin 4 CAS No. 91523-82-9

Bryostatin 4

Cat. No.: B1240058
CAS No.: 91523-82-9
M. Wt: 895 g/mol
InChI Key: OUVYQBNLDHLZNW-XLMAGYEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bryostatin 4 is a natural product found in Amathia convoluta, Bugula neritina, and other organisms with data available.

Scientific Research Applications

HIV Eradication and Immunology

  • Bryostatin analogues have shown potential in the development of therapies for cancer, Alzheimer's disease, and HIV/AIDS eradication. These analogues, including Bryostatin 4, are more potent in inducing latent HIV expression than the current clinical candidate, prostratin, and could be superior candidates for the eradication of HIV/AIDS in conjunction with antiretroviral therapy (DeChristopher et al., 2012).

Antineoplastic Activity

  • Bryostatins, including this compound, are recognized for their potent agonistic activity on protein kinase C (PKC), which contributes to their significant antineoplastic activity against several tumor types. Additionally, bryostatins can sensitize some resistant cells to chemotherapy agents, indicating their potential in cancer treatment (Kollar et al., 2014).

Neurological Applications

  • Research has indicated the potential of this compound in enhancing long-term memory and stimulating the growth of new neural connections. This makes it a candidate for the treatment of neurological conditions like Alzheimer's disease (Pettit et al., 2002).

Immunomodulatory Properties

  • Bryostatin-1, closely related to this compound, acts as a Toll-like receptor 4 (TLR-4) ligand and induces unique cytokines and chemokines in dendritic cells. This suggests its potential use in immunomodulation and as a therapeutic agent against diseases mediated by inflammatory responses (Ariza et al., 2010).

Properties

CAS No.

91523-82-9

Molecular Formula

C46H70O17

Molecular Weight

895 g/mol

IUPAC Name

[(1S,3S,5E,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate

InChI

InChI=1S/C46H70O17/c1-11-12-37(49)61-42-29(20-39(51)57-10)19-32-23-35(27(4)47)59-41(53)22-30(48)21-33-24-36(60-40(52)15-26(2)3)44(7,8)45(54,62-33)25-34-17-28(18-38(50)56-9)16-31(58-34)13-14-43(5,6)46(42,55)63-32/h13-14,18,20,26-27,30-36,42,47-48,54-55H,11-12,15-17,19,21-25H2,1-10H3/b14-13+,28-18-,29-20+/t27-,30-,31+,32+,33-,34+,35-,36+,42+,45+,46-/m1/s1

InChI Key

OUVYQBNLDHLZNW-XLMAGYEKSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C\C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)CC(C)C)O)[C@@H](C)O

SMILES

CCCC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)CC(C)C)O)C(C)O

Canonical SMILES

CCCC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)CC(C)C)O)C(C)O

Synonyms

bryostatin 4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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